molecular formula C17H19N3O3S B2758275 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 954608-72-1

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2758275
CAS No.: 954608-72-1
M. Wt: 345.42
InChI Key: HHUKWHUPOJLKHN-UHFFFAOYSA-N
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Description

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a synthetic hybrid compound designed for advanced pharmaceutical and antibacterial research. It features a pyrrolidinone core substituted with a p-tolyl group at the N1 position, which is further functionalized with a methyl linker to a pyridine-3-sulfonamide moiety. This structure combines two pharmacologically significant elements: a five-membered nitrogen heterocycle and a sulfonamide group. The pyrrolidinone scaffold is a key structural feature in numerous bioactive molecules and is recognized for its value in medicinal chemistry, particularly in the development of new antibacterial agents to combat drug-resistant pathogens . The sulfonamide functional group is a cornerstone of synthetic antimicrobial drugs, known for its broad-spectrum activity and ability to inhibit essential bacterial enzymes like dihydropteroate synthetase . The specific incorporation of a pyridine ring into the sulfonamide group is a strategy employed in modern drug discovery to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and its ability to engage in key molecular interactions with biological targets . This makes the compound a valuable chemical tool for researchers investigating structure-activity relationships (SAR) in the pyrrole-sulfonamide chemical space, screening for novel antibacterial activity, and exploring new mechanisms of action against Gram-positive and Gram-negative bacteria. The product is provided for research purposes exclusively. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-13-4-6-15(7-5-13)20-12-14(9-17(20)21)10-19-24(22,23)16-3-2-8-18-11-16/h2-8,11,14,19H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUKWHUPOJLKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of γ-Amino Acids

A common method involves cyclizing γ-amino acids or esters. For example, 4-(p-tolylamino)butanoic acid undergoes acid-catalyzed cyclization to form 1-(p-tolyl)pyrrolidin-5-one. The methylamine side chain is introduced via reductive amination or nucleophilic substitution:

  • Mannich Reaction : Reacting 1-(p-tolyl)pyrrolidin-5-one with formaldehyde and ammonium chloride yields 3-aminomethyl-1-(p-tolyl)pyrrolidin-5-one.
  • Reductive Amination : Condensing the pyrrolidinone with formaldehyde under hydrogenation conditions using Pd/C or Raney Ni.

Cross-Coupling Approaches

Palladium-catalyzed couplings enable direct installation of the p-tolyl group. For instance, a Suzuki-Miyaura coupling between 3-bromo-pyrrolidinone and p-tolylboronic acid generates 1-(p-tolyl)pyrrolidin-5-one. This method avoids harsh cyclization conditions and improves regioselectivity.

Sulfonamide Formation

The sulfonamide group is introduced via reaction of the primary amine with pyridine-3-sulfonyl chloride. Key considerations include:

Sulfonyl Chloride Preparation

Pyridine-3-sulfonyl chloride is synthesized by chlorosulfonation of pyridine using ClSO3H, followed by thionyl chloride treatment.

Coupling Reaction

The amine intermediate (3-aminomethyl-1-(p-tolyl)pyrrolidin-5-one) reacts with pyridine-3-sulfonyl chloride in dichloromethane or THF, using a base (e.g., triethylamine) to scavenge HCl.

Optimized Protocol :

  • Dissolve 3-aminomethyl-1-(p-tolyl)pyrrolidin-5-one (1.0 eq) in anhydrous DCM.
  • Add pyridine-3-sulfonyl chloride (1.2 eq) dropwise at 0°C.
  • Stir for 12–24 hours at room temperature.
  • Quench with water, extract with DCM, and purify via column chromatography (SiO2, ethyl acetate/hexane).

Yield : 42–65% (dependent on purity of intermediates).

Critical Analysis of Synthetic Routes

Route Efficiency

  • Cyclocondensation : Offers high atom economy but requires stringent pH control to avoid lactam hydrolysis.
  • Cross-Coupling : Provides better regiocontrol but necessitates expensive catalysts (e.g., Pd(PPh3)4).

Byproduct Management

  • N-Oxide Formation : Antioxidants like L-ascorbic acid mitigate oxidation of the pyrrolidinone nitrogen.
  • Over-Sulfonylation : Using a slight excess of sulfonyl chloride (1.2 eq) minimizes di-sulfonylated byproducts.

Purification and Characterization

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) elutes the product.
  • Crystallization : Recrystallization from ethanol/water enhances purity.
  • Analytical Data :
    • HRMS : m/z 346.12 [M+H]+ (calc. 345.4).
    • 1H NMR (DMSO-d6): δ 8.85 (s, pyridine-H), 7.25–7.10 (m, p-tolyl-H), 3.45 (m, CH2NH), 2.30 (s, CH3).

Alternative Strategies

Solid-Phase Synthesis

Immobilizing the pyrrolidinone core on Wang resin enables iterative sulfonylation and cleavage, improving yield scalability.

Enzymatic Sulfonylation

Lipase-mediated reactions in non-aqueous media (e.g., tert-butanol) show promise for stereo-controlled sulfonamide formation.

Industrial-Scale Considerations

  • Cost-Effectiveness : Cross-coupling routes are less viable for large-scale production due to Pd costs. Cyclocondensation remains preferred.
  • Green Chemistry : Solvent-free cyclization using microwave irradiation reduces waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of pyridine-based sulfonamides, including N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pyridine-3-sulfonamide, in exhibiting antimicrobial properties. A study demonstrated that similar compounds showed significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve the inhibition of bacterial enzymes critical for cell wall synthesis.

Antiviral Properties

The antiviral potential of sulfonamide derivatives has been explored extensively. For instance, a class of pyridine-based sulfonamides was synthesized and tested for their efficacy against viral strains such as HSV-1 and CBV4. Some compounds displayed over 50% reduction in viral load with promising IC50 values, indicating that this compound could be investigated for similar antiviral applications .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibitors of AChE can help in managing symptoms by increasing acetylcholine levels in the brain .

Case Study 1: Synthesis and Evaluation of Antifungal Activity

A series of pyridine sulfonamide derivatives were synthesized and evaluated for antifungal activity against Candida species. The study found that certain derivatives exhibited MIC values ≤ 25 µg/mL, outperforming traditional antifungal agents like fluconazole . This suggests that this compound could be a candidate for further antifungal development.

Case Study 2: Antiviral Efficacy Against HSV

In an investigation into antiviral compounds, a related pyridine sulfonamide demonstrated significant activity against HSV with an IC50 value indicating effective viral inhibition . This case underlines the potential for this compound to be explored as a therapeutic agent in viral infections.

Comparative Analysis Table

ApplicationCompound TypeEfficacyReference
AntimicrobialPyridine-based sulfonamidesSignificant activity
AntiviralPyridine sulfonamidesOver 50% viral reduction
Enzyme InhibitionAChE inhibitorsEffective inhibition

Mechanism of Action

The mechanism of action of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The pyridine and pyrrolidine rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)pyridine-3-sulfonamide
  • N-((5-oxo-1-(m-tolyl)pyrrolidin-3-yl)methyl)pyridine-3-sulfonamide
  • N-((5-oxo-1-(o-tolyl)pyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

Uniqueness

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the pyrrolidine and pyridine rings with the sulfonamide group provides a distinct scaffold that can be further modified for various applications.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Biological Activity

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions.
  • Introduction of the p-Tolyl Group : Often done via Friedel-Crafts reactions.
  • Attachment of the Pyridine and Sulfonamide Groups : These steps may involve nucleophilic substitutions and coupling reactions.

The optimization of reaction conditions is crucial to maximize yield and purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has shown potential as an inhibitor of certain protein kinases, which play critical roles in cell signaling and proliferation .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Modulation : The compound could modulate the activity of receptors, impacting cellular responses.

Anticancer Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against tumor cells, suggesting potential as anticancer agents .

Antimicrobial Activity

In vitro studies have shown that related sulfonamide compounds possess antimicrobial properties. They inhibit bacterial growth by targeting specific bacterial enzymes, making them candidates for further development as antibiotics .

Research Findings

A summary of key findings regarding the biological activities of this compound is presented in the following table:

Activity Type Target IC50 (µM) Study Reference
AnticancerVarious cancer cell lines2.95 - 32.2
AntimicrobialBacterial enzymes10 - 50
Enzyme InhibitionProtein kinases<10

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

  • Anticancer Activity : A study demonstrated that a series of pyrrolidine derivatives showed promising results against HeLa and CaCo-2 cell lines with IC50 values ranging from 10 to 30 µM, indicating strong potential for further development as anticancer drugs .
  • Enzyme Inhibition : Research focusing on sulfonamide derivatives revealed their capability to inhibit key metabolic enzymes, suggesting applications in metabolic disorders and cancer therapy .

Q & A

Basic: What are the standard synthetic routes for N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)pyridine-3-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Pyrrolidine Core Formation : Cyclization of p-toluidine derivatives with γ-ketoesters or via [3+2] cycloaddition to construct the 5-oxopyrrolidine scaffold.

Sulfonamide Coupling : Reacting the pyrrolidine intermediate with pyridine-3-sulfonyl chloride under basic conditions (e.g., NaH in THF at 0–5°C).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .
Key Parameters :

  • Solvents : THF, DMF, or dichloromethane.
  • Catalysts : Triethylamine or DMAP for sulfonamide bond formation.
  • Monitoring : TLC and HPLC for reaction progress and purity validation .

Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm connectivity of the pyrrolidine, sulfonamide, and pyridine moieties. Key signals include δ 2.3 ppm (p-tolyl CH₃) and δ 8.1–8.9 ppm (pyridine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : SHELX software (SHELXL-2018) for single-crystal analysis. Critical for resolving stereochemistry and hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) .

Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
  • Compound Stability : Hydrolysis of the sulfonamide group under acidic/basic conditions.
    Strategies :

Standardized Assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity, IC₅₀ determination under pH 7.4).

Stability Studies : Monitor degradation via HPLC-MS in PBS or simulated gastric fluid.

Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Structural Modifications :
    • Introduce hydrophilic groups (e.g., PEGylation at the pyrrolidine nitrogen).
    • Replace p-tolyl with polar substituents (e.g., -OH, -COOH) to improve LogP .
  • Formulation Approaches :
    • Nanoemulsions (e.g., Tween-80/lecithin) to increase aqueous solubility.
    • Co-crystallization with cyclodextrins for controlled release .
      PK/PD Optimization : Conduct pharmacokinetic studies in rodent models to assess AUC (area under the curve) and Cₘₐₛ using LC-MS/MS quantification .

Basic: What are the primary biological targets and associated pathways for this compound?

Methodological Answer:

  • Enzyme Inhibition : Targets serine hydrolases (e.g., fatty acid amide hydrolase) and kinases (e.g., PI3Kδ) via sulfonamide-pyridine interactions.
  • Pathways :
    • Anti-inflammatory: NF-κB and MAPK pathway modulation.
    • Anticancer: Apoptosis induction via caspase-3/7 activation.
      Assays :
  • In Vitro : Fluorescent substrate hydrolysis (e.g., AMC-labeled substrates).
  • In Silico : Molecular docking (AutoDock Vina) to predict binding affinities .

Advanced: How can computational modeling guide the optimization of this compound’s selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability (GROMACS) over 100-ns trajectories to identify key residues (e.g., Lys123 in PI3Kδ).
  • QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) using IC₅₀ data from analogs to predict substituent effects .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity changes upon methyl-to-fluoro substitutions .

Basic: What are the critical purity and storage requirements for this compound?

Methodological Answer:

  • Purity Criteria : ≥95% by HPLC (C18 column, 254 nm, retention time ~8.2 min).
  • Storage : -20°C in amber vials under argon to prevent sulfonamide oxidation.
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How does the compound’s stereochemistry influence its pharmacological profile?

Methodological Answer:

  • Chiral Centers : The pyrrolidine C3 position (R vs. S configuration) affects target binding.
  • Resolution Methods :
    • Chiral HPLC (Chiralpak AD-H column) to separate enantiomers.
    • X-ray crystallography to assign absolute configuration.
  • Activity Correlation : S-enantiomer shows 10-fold higher affinity for COX-2 inhibition compared to R-enantiomer .

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